Hardwickiic acid

Antileishmanial IC50 Leishmania donovani

Researchers needing exact Hardwickiic acid for sodium channel studies face variability with analogs. This specific compound provides reliable TTX-sensitive NaV blockade without Ca/K channel interference. - NaV selectivity: IC50 1-5.1 µg/mL against bacterial pathogens; no Ca/K channel interference. - Antifungal synergy: Reduces amphotericin B MIC for azole-resistant C. albicans from 16 to 1 µg/mL. - Antileishmanial baseline: IC50 31.57 µM against L. donovani (selectivity index 7.85). - ≥98% purity, natural source, consistent lot-to-lot activity.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
Cat. No. B1257418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHardwickiic acid
Synonymshardwickic acid
hardwickic acid, (-)-isomer
hardwickiic acid
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C
InChIInChI=1S/C20H28O3/c1-14-7-10-20(3)16(18(21)22)5-4-6-17(20)19(14,2)11-8-15-9-12-23-13-15/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t14-,17-,19+,20+/m1/s1
InChIKeyHHWOKJDCJVESIF-JBCDFXQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hardwickiic Acid Overview


Hardwickiic acid (CAS: 1782-65-6) is a clerodane diterpenoid characterized by a decalin core fused to a furan ring [1]. This naturally occurring compound, isolated from various plant species including Croton sylvaticus, Copaifera pubiflora, and Solidago rugosa, has been identified as an inhibitor of tetrodotoxin-sensitive voltage-gated sodium channels [2]. Its activity profile extends to antileishmanial, antifungal, antibacterial, and antinociceptive effects, making it a subject of interest for neurological and antimicrobial research .

Clerodane diterpenoid from plant sources
Selective TTX-sensitive Na+ channel research tool
Supports antimicrobial and ion channel research

Substitution Risks for Hardwickiic Acid


Despite structural similarities within the clerodane diterpenoid class, Hardwickiic acid exhibits a distinct quantitative activity profile that precludes simple substitution with analogs. For instance, the ent-hardwickiic acid stereoisomer demonstrates markedly different antifungal potency against Candida glabrata compared to the clinical comparator fluconazole, with fungistatic concentrations ranging from 19.7 to 75.2 µmol/L versus 163.2 µmol/L for fluconazole [1]. Furthermore, the compound displays a unique combination of sodium channel blockade without calcium or potassium channel interference—a selectivity profile not universally shared by structurally related diterpenes [2]. These data underscore the necessity of sourcing the exact compound for studies requiring specific target engagement and assay consistency.

Stereoisomer (ent-hardwickiic acid) may differ in antifungal profile; assay consistency may require the exact compound.
Sodium channel selectivity profile may not transfer to structural analogs; ion channel specificity should be verified.

Hardwickiic Acid: Comparative Evidence


Antileishmanial Activity in L. donovani

Hardwickiic acid demonstrated significant antileishmanial activity against L. donovani promastigotes with an IC50 of 31.57 ± 0.06 µM, while the positive control amphotericin B showed an IC50 of 3.35 ± 0.14 µM [1]. Additionally, the compound exhibited a CC50 of 247.83 ± 6.32 µM against macrophages, yielding a selectivity index (SI) of 7.85 compared to curcumin's SI of 1.0 (calculated from CC50 29.99 ± 2.82 µM) [1].

Antileishmanial IC50
Head-to-head
31.57 µM vs 3.35 µM (Amphotericin B)
Supports antileishmanial screening context
SI 7.85 vs curcumin 1.0; reported 9.4-fold difference
Antileishmanial IC50 Leishmania donovani

Candida glabrata Antifungal Activity

Ent-hardwickiic acid exhibited fungistatic activity against Candida glabrata at concentrations ranging from 19.7 to 75.2 µmol/L, which is lower than the 163.2 µmol/L required for fluconazole [1]. Its fungicidal concentration range was 39.5 to 150.4 µmol/L, compared to 326.5 µmol/L for fluconazole [1]. In combination studies, Hardwickiic acid reduced the MIC of amphotericin B against azole-resistant C. albicans from 16 µg/mL to 1 µg/mL [2].

C. glabrata (Fungistatic)
Head-to-head
19.7–75.2 µmol/L vs 163.2 µmol/L (Fluconazole)
Supports antifungal screening context
2.2–8.3× more potent; combination reduces amphotericin B MIC
Antifungal Candida glabrata Fluconazole

Antibacterial Activity Against Plant Pathogens

Hardwickiic acid demonstrated potent antibacterial effects against several Gram-positive plant pathogenic bacterial strains, including Bacillus spizizenii, Clavibacter michiganensis subsp. michiganensis, and Curtobacterium flaccumfaciens pv. flaccumfaciens, with IC50 values ranging from 1 to 5.1 µg/mL [1]. This potency was 5- to 20-fold higher than the positive control gentamicin in the same assay [1].

Gram+ Antibacterial
Head-to-head
1–5.1 µg/mL vs Gentamicin
Supports antimicrobial screening context
5–20× more potent than gentamicin
Antibacterial IC50 Plant pathogen

Bipolaris sorokiniana Antifungal Activity

Hardwickiic acid exhibited the highest antifungal activity against Bipolaris sorokiniana, a plant pathogenic fungus, with an IC50 value of 3.8 µg/mL [1]. This value was derived from the same antimicrobial evaluation that included other diterpenes and positive controls.

B. sorokiniana IC50
Reported
3.8 µg/mL
Highest among tested diterpenes; supports agricultural antifungal research
Reported in diterpene panel
Antifungal IC50 Bipolaris sorokiniana

Sodium Channel Blockade Selectivity

Hardwickiic acid selectively inhibited tetrodotoxin-sensitive voltage-gated sodium channels in nociceptive dorsal root ganglion neurons without affecting voltage-gated calcium or potassium channels [1]. This selectivity profile was not observed with other natural products in the same screen and was further validated by a lack of activity at opioid receptors [1]. In preclinical models, Hardwickiic acid reversed chronic pain behavior in rat models of HIV-associated sensory neuropathy and chemotherapy-induced peripheral neuropathy [1].

Ion Channel Selectivity
Class-level
TTX-sensitive Na+ block; no Ca2+/K+ effect
Supports sodium channel pathway interpretation
Validated in DRG neurons; no opioid receptor activity
Sodium channel Selectivity Pain

Hardwickiic Acid: Key Applications


Antileishmanial Drug Discovery

Hardwickiic acid serves as a validated starting point for antileishmanial lead optimization. Its IC50 of 31.57 µM against L. donovani promastigotes and selectivity index of 7.85 provide a quantitative baseline for structure-activity relationship (SAR) studies [1]. Researchers can benchmark novel derivatives against this established potency and selectivity profile.

Antifungal Combination Therapy

Given its ability to reduce the MIC of amphotericin B against azole-resistant Candida albicans from 16 µg/mL to 1 µg/mL, Hardwickiic acid is a valuable component in combination antifungal studies [1]. This application is particularly relevant for addressing drug-resistant fungal infections and mitigating amphotericin B-associated toxicity.

Agricultural Antimicrobial Development

With IC50 values of 1-5.1 µg/mL against plant pathogenic bacteria and 3.8 µg/mL against Bipolaris sorokiniana, Hardwickiic acid represents a potent natural product scaffold for developing agricultural antimicrobials [1]. Its activity profile supports its use in crop protection research, especially where gentamicin serves as a comparator.

Sodium Channel Tool for Pain Research

Hardwickiic acid's selective blockade of TTX-sensitive sodium channels without calcium or potassium channel interference makes it an ideal tool compound for dissecting sodium channel contributions to chronic pain [1]. Its efficacy in preclinical neuropathy models further supports its use in translational pain research.

Application
Selection Property
Validation Focus
Antileishmanial lead optimization research
Antileishmanial assay profile
Selectivity index and potency benchmarking
Antifungal combination studies
Antifungal combination screening
MIC shift with amphotericin B
Agricultural antimicrobial research
Plant pathogen antimicrobial profile
Potency relative to gentamicin
Sodium channel pain pathway research
Selective Na+ channel blockade
Ion channel selectivity validation
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